4-Hydroxy Propofol 1-O-|A-D-Glucuronide
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Overview
Description
4-Hydroxy Propofol 1-O-|A-D-Glucuronide is a metabolite of Propofol, a widely used intravenous anesthetic. This compound is formed through the process of glucuronidation, where Propofol is conjugated with glucuronic acid by the action of uridine diphosphate glucuronosyltransferases. The addition of a hydroxy group at position 4 further modifies the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Propofol 1-O-|A-D-Glucuronide involves the glucuronidation of Propofol. This reaction typically occurs in the liver, where uridine diphosphate glucuronosyltransferases catalyze the conjugation of Propofol with glucuronic acid. The reaction conditions include the presence of uridine diphosphate-glucuronic acid as a co-substrate and an appropriate pH environment .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic byproduct. laboratory synthesis can be achieved using isolated enzymes or liver microsomes to replicate the glucuronidation process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide primarily undergoes conjugation reactions. It is less reactive towards oxidation, reduction, or substitution reactions due to its stable glucuronide conjugate structure .
Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate-glucuronic acid and uridine diphosphate glucuronosyltransferases. The reaction is typically carried out in a buffered solution at physiological pH .
Major Products: The major product of the glucuronidation reaction is this compound itself. No significant secondary products are formed under normal physiological conditions .
Scientific Research Applications
4-Hydroxy Propofol 1-O-|A-D-Glucuronide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Propofol and its pharmacokinetics
Biology: The compound is studied to understand the role of glucuronidation in drug metabolism and the activity of uridine diphosphate glucuronosyltransferases
Medicine: Research on this metabolite helps in understanding the clearance and side effects of Propofol, contributing to safer anesthetic practices
Industry: Although not widely used industrially, it serves as a model compound for studying glucuronidation processes in drug development
Mechanism of Action
The mechanism of action of 4-Hydroxy Propofol 1-O-|A-D-Glucuronide involves its formation through the glucuronidation of Propofol. This process is catalyzed by uridine diphosphate glucuronosyltransferases, which transfer glucuronic acid to Propofol, enhancing its solubility and facilitating its excretion . The molecular targets include the enzymes involved in the glucuronidation pathway and the transient receptor potential vanilloid subtype-1 (TRPV1) receptor, which is modulated by Propofol .
Comparison with Similar Compounds
Propofol: The parent compound, used as an anesthetic
Propofol Glucuronide: Another glucuronidated metabolite of Propofol
4-Hydroxy Propofol: A hydroxylated metabolite of Propofol
Uniqueness: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide is unique due to its specific glucuronidation at the hydroxy group at position 4. This modification enhances its solubility and excretion, distinguishing it from other Propofol metabolites .
Properties
Molecular Formula |
C18H26O8 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14-,16?,18+/m0/s1 |
InChI Key |
OCSNDZGMSQTRGL-GFTGQGQXSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C(C)C)O |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |
Origin of Product |
United States |
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